ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a synthetic organic compound featuring a hybrid structure of isoindole-1,3-dione and piperazine. The isoindole-1,3-dione core is substituted with a 2-phenylethyl group at position 2 and a carbonyl-linked piperazine ring at position 5. The piperazine moiety is further functionalized with an ethyl carboxylate group, enhancing its polarity.
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 4-[1,3-dioxo-2-(2-phenylethyl)isoindole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H25N3O5/c1-2-32-24(31)26-14-12-25(13-15-26)21(28)18-8-9-19-20(16-18)23(30)27(22(19)29)11-10-17-6-4-3-5-7-17/h3-9,16H,2,10-15H2,1H3 |
InChI Key |
IDYZBMLWXLMMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on variations in the isoindole-dione core, piperazine substituents, and functional groups. Key comparisons include:
Table 1: Structural Comparison of Ethyl 4-{[1,3-Dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate with Analogs
Key Observations :
- The ethyl carboxylate on piperazine enhances water solubility relative to phenyl or trifluoromethyl substituents, which may influence pharmacokinetics .
- Core variations (e.g., indole in CAS 6782-13-4 vs. isoindole-dione) alter electronic environments, impacting binding affinity to biological targets .
Physicochemical Property Analysis
Notable Trends:
- The ethyl carboxylate group reduces logP compared to phenyl-substituted analogs, balancing lipophilicity and solubility.
- The 2-phenylethyl group may slightly increase logP relative to unsubstituted isoindole-diones, favoring passive diffusion.
Biological Activity
Ethyl 4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H25N3O5 and a molecular weight of 435.5 g/mol. Its structure includes an isoindole moiety and a piperazine ring, which are crucial for its biological interactions. The presence of carbonyl and dioxo functionalities enhances its reactivity and potential biological activity.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile in medicinal applications.
Biological Activity
Research indicates that this compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- Anticancer Properties : The structure allows it to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.
Case Studies
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis, particularly in breast cancer cells (MCF-7).
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo... | Similar isoindole structure | Contains methoxyethyl group |
| Ethyl 4-{[3-(4-chlorophenethyl)-... | Substituted phenethyl group | Chlorine substituent affects reactivity |
| Ethyl 4-{[5-(benzoyl)-... | Benzoyl group substitution | Different carbon chain length |
These comparisons highlight the diversity within this chemical class while emphasizing the unique combination of functional groups present in ethyl 4-{[1,3-dioxo...}, which may influence its reactivity and biological activity differently compared to its analogs.
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with specific targets.
- In Vivo Studies : To assess efficacy and safety in animal models before clinical trials.
- Structural Modifications : To enhance potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
